molecular formula C26H40N2O2 B1676895 N6-(Retinylidene)lysine CAS No. 34372-62-8

N6-(Retinylidene)lysine

Cat. No.: B1676895
CAS No.: 34372-62-8
M. Wt: 412.6 g/mol
InChI Key: ITYGDJHCZMOEMH-KWRQVLCYSA-N
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Description

N6-(Retinylidene)lysine is a protein.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended to confirm the structural identity of N6-(Retinylidene)lysine in synthetic samples?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical for confirming structural features such as the retinylidene moiety and lysine backbone. Chromatographic purity assessments using HPLC with UV-Vis detection (λ ~ 330–380 nm, typical for retinoids) should accompany spectral data. Cross-reference experimental results with the compound’s molecular formula (C₂₆H₄₀N₂O₂) and SMILES notation provided in chemical databases .

Q. How can researchers optimize sample preparation to minimize degradation of this compound during experimental workflows?

  • Methodological Answer : Due to the light-sensitive nature of retinoid derivatives, storage in amber vials under inert gas (e.g., argon) and avoidance of prolonged exposure to oxygen or elevated temperatures are essential. Lyophilization should be performed in the dark, and solvents should be degassed to prevent oxidative degradation. Purity checks via thin-layer chromatography (TLC) or HPLC pre- and post-experiment are recommended to verify stability .

Q. What are the primary biochemical roles of this compound in model systems, and how are these roles experimentally validated?

  • Methodological Answer : Its role as a retinoid-protein adduct can be studied using fluorescence quenching assays or isotopic labeling (e.g., ³H-retinol) to track binding kinetics. Knockdown/knockout models (e.g., CRISPR/Cas9 in cell lines) or competitive inhibition studies with lysine analogs can validate functional relevance. Cross-linking experiments coupled with proteomic analysis may identify interacting proteins .

Advanced Research Questions

Q. How can contradictory findings regarding the stability of this compound in aqueous versus lipid-rich environments be systematically addressed?

  • Methodological Answer : Controlled comparative studies using standardized buffers (varying pH, ionic strength) and lipid emulsions (e.g., liposomes) should be conducted. Quantify degradation products via LC-MS/MS and apply kinetic modeling (e.g., Arrhenius plots) to assess environmental effects. Ensure consistency in sample handling protocols across labs to isolate variables .

Q. What statistical approaches are most robust for analyzing dose-response relationships of this compound in cellular assays with high variability?

  • Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Account for inter-experimental variability via mixed-effects models or hierarchical Bayesian analysis. Normalize data to internal controls (e.g., housekeeping proteins) and report effect sizes with confidence intervals instead of relying solely on p-values .

Q. What strategies can resolve discrepancies in reported bioactivity data between in vitro and in vivo studies of this compound?

  • Methodological Answer : Compare bioavailability metrics (e.g., plasma half-life, tissue distribution) using pharmacokinetic studies. Validate in vitro findings with ex vivo assays (e.g., tissue explants) to bridge the gap. Investigate metabolic conversion pathways (e.g., LC-MS metabolomics) to identify active derivatives or degradation products that may explain differential effects .

Properties

CAS No.

34372-62-8

Molecular Formula

C26H40N2O2

Molecular Weight

412.6 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]amino]hexanoic acid

InChI

InChI=1S/C26H40N2O2/c1-20(14-15-23-22(3)12-9-17-26(23,4)5)10-8-11-21(2)16-19-28-18-7-6-13-24(27)25(29)30/h8,10-11,14-16,19,24H,6-7,9,12-13,17-18,27H2,1-5H3,(H,29,30)/b11-8+,15-14+,20-10+,21-16+,28-19?/t24-/m0/s1

InChI Key

ITYGDJHCZMOEMH-KWRQVLCYSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NCCCCC(C(=O)O)N)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=NCCCC[C@@H](C(=O)O)N)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NCCCCC(C(=O)O)N)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N6-(Retinylidene)lysine;  Nepsilon-All-trans-retinylidene-L-lysine; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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